3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
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Overview
Description
3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide typically involves the construction of the thiazolo[5,4-b]pyridine scaffold followed by functionalization. One common method starts with thiazole or thiazolidine derivatives, which undergo pyridine annulation to form the fused thiazolo[5,4-b]pyridine structure . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the bicyclic scaffold.
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways . This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit comparable pharmacological activities.
Thiazolo[3,2-b]pyridines: These analogs also possess a thiazole-pyridine scaffold but differ in the position of the nitrogen atom in the pyridine ring.
Uniqueness
3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the 3-methyl and butanamide groups can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
3-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11(2)9-15(21)19-13-6-3-5-12(10-13)16-20-14-7-4-8-18-17(14)22-16/h3-8,10-11H,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZWTKJBNBTJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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